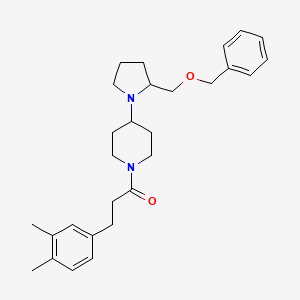
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C28H38N2O2 and its molecular weight is 434.624. The purity is usually 95%.
The exact mass of the compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
This compound and structurally related analogs have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. For instance, compounds derived from pyrrolidine, morpholine, and piperidine have been investigated for their anti-tumor activities. These compounds, specifically those containing a 3,4,5-trimethoxyphenyl ring, have shown activity against human breast, CNS, and colon cancer cell lines, with significant growth inhibition in vitro at very low concentrations. This suggests their potential as lead compounds for the development of new cancer therapies (Jurd, 1996).
Pharmacological Characterization
Another area of application is the pharmacological characterization of compounds targeting specific receptors. For example, PF-04455242, a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors, demonstrates the utility of this compound class in investigating receptor pharmacology. It showed selectivity for κ-opioid receptors in vivo and potential for treating conditions like depression and addiction disorders, highlighting the importance of such compounds in neuroscience research (Grimwood et al., 2011).
Synthetic Chemistry
The compound and its derivatives also have significant applications in synthetic chemistry. For instance, the synthesis of 3-(pyrrolidin-1-yl)piperidine, a diamine with major importance in medicinal chemistry, showcases the utility of this compound class in facilitating the development of novel synthetic routes and methodologies. Such compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, demonstrating their broad applicability in the field of synthetic organic chemistry (Smaliy et al., 2011).
Anticancer Activity
Compounds synthesized using methodologies involving piperidine as a catalyst have been evaluated for their anticancer activity. For example, a microwave-assisted one-pot procedure for synthesizing polysubstituted 4H-pyran derivatives exhibited potent anticancer activity against a variety of human cancer cell lines. This underscores the potential of these compounds in the development of new anticancer agents and the role of synthetic methodologies in their discovery (Hadiyal et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-22-10-11-24(19-23(22)2)12-13-28(31)29-17-14-26(15-18-29)30-16-6-9-27(30)21-32-20-25-7-4-3-5-8-25/h3-5,7-8,10-11,19,26-27H,6,9,12-18,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVATHQPZDBSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-3-(3,4-dimethylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)
![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)
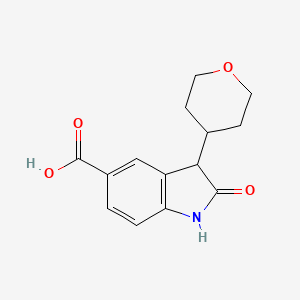
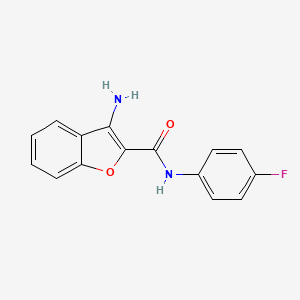
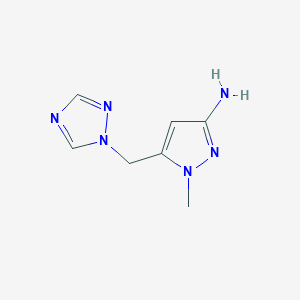
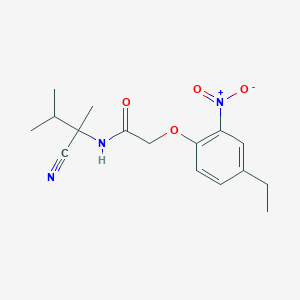
![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)
![N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2448802.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)

![N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2448807.png)
![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)